molecular formula C17H13N3OS B2429741 N-benzoyl-N'-(3-quinolinyl)thiourea CAS No. 30162-38-0

N-benzoyl-N'-(3-quinolinyl)thiourea

Cat. No.: B2429741
CAS No.: 30162-38-0
M. Wt: 307.37
InChI Key: MKSUYNQRSDJFFK-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(3-quinolinyl)thiourea is a thiourea derivative with the molecular formula C17H13N3OS and a molecular weight of 307.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzoyl-N’-(3-quinolinyl)thiourea can be synthesized through the reaction of benzoyl chloride with ammonium thiocyanate, followed by the reaction with 3-aminoquinoline in an appropriate solvent under reflux conditions . The reaction typically involves the following steps:

  • Dissolve benzoyl chloride in a dry solvent such as acetone.
  • Add ammonium thiocyanate to the solution and stir under reflux conditions.
  • Introduce 3-aminoquinoline to the reaction mixture and continue refluxing until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for N-benzoyl-N’-(3-quinolinyl)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(3-quinolinyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of N-benzoyl-N’-(3-quinolinyl)thiourea.

    Reduction: Reduced forms of the compound, such as N-benzoyl-N’-(3-quinolinyl)amine.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

N-benzoyl-N’-(3-quinolinyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(3-quinolinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. Additionally, it can interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzoyl-N’-triazine thiourea derivatives: These compounds share structural similarities with N-benzoyl-N’-(3-quinolinyl)thiourea and exhibit similar biological activities.

    N-benzoyl-N’-pyridine thiourea derivatives: These compounds also have a benzoyl group and a thiourea moiety but differ in the heterocyclic ring structure.

Uniqueness

N-benzoyl-N’-(3-quinolinyl)thiourea is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(quinolin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-14-10-13-8-4-5-9-15(13)18-11-14/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSUYNQRSDJFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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